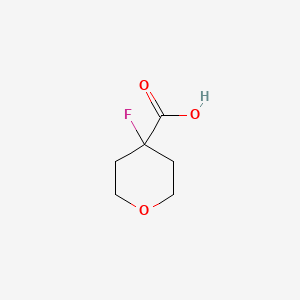

4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Description

Properties

IUPAC Name |

4-fluorooxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO3/c7-6(5(8)9)1-3-10-4-2-6/h1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKBHMJXQWPYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654014 | |

| Record name | 4-Fluorooxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150617-62-1 | |

| Record name | 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorooxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorooxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The tetrahydropyran (THP) moiety is a privileged scaffold, frequently incorporated into drug candidates to improve their pharmacokinetic profiles.[3] Consequently, 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid represents a valuable building block for the synthesis of novel therapeutics, combining the beneficial properties of both the fluorine atom and the THP ring. This guide provides an in-depth examination of a robust synthetic route to this important intermediate, offering practical insights for researchers in drug development.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. A primary consideration is the timing of the fluorination step. Two plausible overarching strategies involve:

-

Late-Stage Fluorination: Beginning with a pre-functionalized tetrahydropyran ring, such as Tetrahydro-2H-pyran-4-carboxylic acid[4] or a derivative, and introducing the fluorine atom at a later stage.

-

Fluorine-Containing Synthon Strategy: Employing a fluorinated building block that is then elaborated to construct the tetrahydropyran ring.

For the purposes of this guide, we will focus on a late-stage fluorination approach, as it often provides greater flexibility and leverages readily available starting materials. The key transformation in this strategy is the fluorination of a suitable precursor at the C4 position.

Recommended Synthetic Route: Electrophilic Fluorination of a Silyl Ketene Acetal Intermediate

The recommended pathway proceeds via the formation of a silyl ketene acetal from a commercially available precursor, followed by electrophilic fluorination. This method is advantageous as it circumvents harsh conditions often associated with nucleophilic fluorinations and offers good functional group tolerance.[5][6]

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl tetrahydro-2H-pyran-4-carboxylate

Rationale: Esterification of the starting carboxylic acid protects the acidic proton and facilitates the subsequent formation of the silyl ketene acetal. A simple Fischer esterification is a cost-effective and straightforward method for this transformation.

Procedure:

-

To a solution of Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ester.

-

Purify the crude product by column chromatography on silica gel to yield Methyl tetrahydro-2H-pyran-4-carboxylate.

Part 2: Synthesis of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate via Electrophilic Fluorination

Rationale: The formation of a silyl ketene acetal from the ester provides a nucleophilic enolate equivalent that can react with an electrophilic fluorine source.[5] Selectfluor® (N-fluorobenzenesulfonimide) is a widely used, bench-stable electrophilic fluorinating agent that offers high yields and good selectivity.[2][6]

Procedure:

-

Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

To this solution, add a solution of Methyl tetrahydro-2H-pyran-4-carboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add chlorotrimethylsilane (TMSCl) (1.2 eq) to the reaction mixture and allow it to warm to room temperature over 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude silyl ketene acetal in acetonitrile (MeCN).

-

Add Selectfluor® (1.2 eq) to the solution at room temperature and stir for 12 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate.

Part 3: Hydrolysis to this compound

Rationale: The final step involves the saponification of the methyl ester to yield the desired carboxylic acid. Lithium hydroxide is a mild and effective reagent for this transformation.

Procedure:

-

Dissolve Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate (1.0 eq) in a mixture of THF and water (3:1).

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 3 hours.

-

Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary

| Step | Reactant | Product | Typical Yield | Purity (by NMR) |

| 1. Esterification | Tetrahydro-2H-pyran-4-carboxylic acid | Methyl tetrahydro-2H-pyran-4-carboxylate | 85-95% | >98% |

| 2. Electrophilic Fluorination | Methyl tetrahydro-2H-pyran-4-carboxylate | Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate | 60-75% | >97% |

| 3. Hydrolysis | Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate | This compound | 90-98% | >99% |

Mechanism of Electrophilic Fluorination

The key fluorination step proceeds through the reaction of the electron-rich silyl ketene acetal with the electrophilic fluorine atom of Selectfluor®.

Caption: Proposed mechanism for electrophilic fluorination.

Safety and Handling Considerations

-

Sulfuric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

LDA: Pyrophoric. Handle under an inert atmosphere (nitrogen or argon).

-

TMSCl: Corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Selectfluor®: Oxidizing agent. Avoid contact with combustible materials.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This guide outlines a reliable and scalable synthesis of this compound, a valuable building block for drug discovery. The described multi-step sequence, culminating in an electrophilic fluorination, provides a practical approach for medicinal chemists. By understanding the rationale behind each step and adhering to the detailed protocols, researchers can efficiently access this important fluorinated scaffold for the development of next-generation therapeutics.

References

- 1. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 2. Fluorination Strategies :: The Britton group [brittonsfu.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 | FT43995 [biosynth.com]

- 5. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

Physicochemical Properties of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Introduction

In modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The tetrahydropyran (THP) ring is a privileged scaffold, frequently employed as a bioisosteric replacement for other cyclic systems to enhance metabolic stability, improve aqueous solubility, and modulate lipophilicity. The introduction of fluorine, a common tactic in drug design, can further influence a molecule's pKa, metabolic fate, and binding affinity.

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid, a valuable building block for the synthesis of novel pharmaceutical agents. As direct experimental data for this specific compound is not widely published, this document focuses on predicted characteristics based on established structure-property relationships and provides detailed, field-proven experimental protocols for its empirical characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's behavior to effectively integrate it into their discovery pipelines.

Molecular Identity and Structural Attributes

Accurate identification is the foundation of all subsequent characterization. The structural features—a carboxylic acid and an electron-withdrawing fluorine atom at the α-position—are expected to dominate the molecule's chemical behavior.

Chemical Structure:

Table 1: Chemical Identifiers and Calculated Properties

| Identifier | Value | Source / Method |

| IUPAC Name | 4-Fluoro-oxane-4-carboxylic acid | --- |

| CAS Number | Not readily available | --- |

| Parent CAS (non-fluorinated) | 5337-03-1 | [1][2][3] |

| Molecular Formula | C₆H₉FO₃ | Calculation |

| Molecular Weight | 148.13 g/mol | Calculation |

Acidity and Ionization Constant (pKa)

The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate, as it dictates the charge state of the molecule at physiological pH.[4][5] This, in turn, profoundly influences solubility, membrane permeability, and the potential for ionic interactions with biological targets.[4]

Scientific Rationale and Predicted Value

The parent compound, tetrahydro-2H-pyran-4-carboxylic acid, is a typical aliphatic carboxylic acid with an expected pKa in the range of 4.5 - 5.0. The introduction of a fluorine atom on the α-carbon is predicted to have a significant acid-strengthening effect. Fluorine's high electronegativity exerts a powerful negative inductive effect (-I), which stabilizes the resulting carboxylate anion upon deprotonation. This stabilization lowers the Gibbs free energy of the conjugate base, shifting the equilibrium towards dissociation and resulting in a lower pKa value.[6] Therefore, the pKa of this compound is anticipated to be in the range of 3.5 - 4.0 .

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes a robust and self-validating method for the precise determination of pKa.[7]

-

System Preparation:

-

Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Prepare a 0.01 M solution of the test compound in deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but the result will be an apparent pKa (pKaapp).

-

Prepare a standardized solution of a strong base titrant, typically 0.1 M NaOH, ensuring it is also CO₂-free.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20.0 mL) of the test compound solution into a thermostatted vessel maintained at 25 °C.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has passed the expected equivalence point by at least 1-2 pH units.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at which exactly half of the volume of titrant required to reach the equivalence point has been added (the half-equivalence point).

-

For higher accuracy, calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

-

Workflow for pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties and is a cornerstone of frameworks like Lipinski's Rule of 5.[8][9] For an ionizable molecule like a carboxylic acid, it is crucial to distinguish between:

-

logP: The partition coefficient of the neutral (protonated) species.

-

logD: The distribution coefficient at a specific pH, which accounts for both the ionized and non-ionized forms.[9][10]

Scientific Rationale and Predicted Value

The tetrahydropyran ring is relatively polar. The addition of fluorine increases both polarity and lipophilicity, making prediction difficult. However, given the molecule's small size and polar functional groups, a low-to-moderate lipophilicity is expected. The logD at pH 7.4 (logD₇.₄) will be significantly lower than the logP. Since the predicted pKa (~3.5-4.0) is well below 7.4, the molecule will exist almost entirely in its ionized (carboxylate) form at physiological pH, driving it into the aqueous phase and resulting in a negative logD₇.₄ value.

Experimental Protocol: logD Determination by Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining logP and logD values due to its direct measurement approach.[10][11]

-

System Preparation:

-

Prepare a buffer solution at the desired pH (e.g., 0.01 M phosphate buffer for pH 7.4).[10]

-

Pre-saturate n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[9] This prevents volume changes during the experiment.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).[9]

-

-

Partitioning Experiment:

-

Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). The final concentration should be low enough to avoid solubility issues in either phase.

-

Shake the vial vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

-

Centrifuge the vial at a low speed to ensure complete separation of the two phases.

-

-

Quantification and Calculation:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous buffer phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

The logD is calculated using the following formula:

-

logD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

-

-

Workflow for Shake-Flask logD Determination

Caption: Workflow for the "gold standard" shake-flask logD measurement.

Aqueous Solubility

Solubility is a prerequisite for absorption and is a common hurdle in drug development. For carboxylic acids, solubility is highly dependent on pH.

Predicted Solubility Profile

Carboxylic acids with few carbon atoms are generally water-soluble.[12][13][14] this compound is a small, polar molecule capable of hydrogen bonding, suggesting moderate intrinsic solubility in its neutral form. In basic solutions (pH > pKa), it will be converted to its highly soluble carboxylate salt, dramatically increasing its aqueous solubility.[12] Conversely, in acidic solutions (pH < pKa), solubility will be suppressed.

Experimental Protocol: Thermodynamic Solubility Determination

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a buffer solution of a different pH (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure that thermodynamic equilibrium between the solid and dissolved states is reached.

-

Separation: Filter the samples through a 0.45 µm filter to remove undissolved solid.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV. The measured concentration is the thermodynamic solubility at that specific pH.

Thermal Properties and Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice.

Predicted Value and Rationale

The non-fluorinated analog, tetrahydro-2H-pyran-4-carboxylic acid, has a reported melting point of 87 - 89 °C.[1] The introduction of a fluorine atom can increase intermolecular interactions (such as dipole-dipole forces) and potentially lead to more efficient crystal packing. Therefore, a higher melting point, likely in the range of 95 - 110 °C , is predicted for the fluorinated compound.

Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)

For pharmaceutical compounds, DSC is the preferred method for thermal analysis as it provides more comprehensive information than a simple melting point apparatus.[15][16][17] DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, heat of fusion, and the detection of polymorphs or impurities.[15][16]

-

Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is typically taken as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion. A sharp, single peak is indicative of a pure substance.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for verifying the chemical structure and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| FTIR | O-H stretch (Carboxylic Acid) | 3300 - 2500 cm⁻¹ (very broad) | Characteristic of hydrogen-bonded dimers in carboxylic acids.[18][19] |

| C=O stretch (Carbonyl) | 1760 - 1690 cm⁻¹ (strong) | Standard carbonyl stretch for a carboxylic acid.[18][19] | |

| C-O stretch | 1320 - 1210 cm⁻¹ | C-O single bond stretch.[18] | |

| C-F stretch | 1100 - 1000 cm⁻¹ (strong) | Characteristic absorption for alkyl fluorides. | |

| ¹H NMR | -COOH | ~12 δ (singlet, broad) | Deshielded acidic proton, position is solvent and concentration dependent.[19][20] |

| -CH₂-O- | 3.5 - 4.0 δ (multiplet) | Protons adjacent to the ring oxygen are deshielded. | |

| -CH₂-CF- | 2.0 - 2.5 δ (multiplet) | Protons adjacent to the fluorine-bearing carbon. | |

| ¹³C NMR | -COOH | 165 - 185 δ | Typical range for a carboxyl carbon.[19][20] |

| -CF- | 85 - 95 δ (doublet, ¹JCF) | Carbon directly attached to fluorine, shows large coupling constant. | |

| -CH₂-O- | 60 - 70 δ | Carbons adjacent to the ring oxygen. | |

| -CH₂-CF- | 30 - 40 δ (doublet, ²JCF) | Carbons adjacent to the fluorine-bearing carbon, shows smaller coupling. | |

| ¹⁹F NMR | -CF- | -180 to -200 δ (vs. CFCl₃) | Expected range for a tertiary alkyl fluoride. |

Conclusion

This compound is a compound with a physicochemical profile that makes it an attractive building block for drug discovery. Its key predicted features include:

-

Increased Acidity: A pKa of ~3.5-4.0, making it significantly more acidic than its non-fluorinated counterpart.

-

pH-Dependent Lipophilicity: A low intrinsic lipophilicity (logP) and a strongly negative logD at physiological pH, suggesting high aqueous solubility of its salt form.

-

High Purity and Stability: A predicted melting point above 95 °C, indicative of a stable crystalline solid.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties. A thorough understanding and characterization of this molecule's physicochemical landscape are essential for its successful application in the rational design of next-generation therapeutics.

References

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 | FT43995 [biosynth.com]

- 4. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repositum.tuwien.at [repositum.tuwien.at]

- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. researchgate.net [researchgate.net]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 13. CK12-Foundation [flexbooks.ck12.org]

- 14. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 15. quercus.be [quercus.be]

- 16. news-medical.net [news-medical.net]

- 17. veeprho.com [veeprho.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 20. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Structure Elucidation of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Introduction: The Significance of Fluorinated Pyrans in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2][3] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] These modifications often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Within the diverse landscape of fluorinated compounds, those containing a tetrahydropyran ring are of particular interest. The tetrahydropyran motif is a prevalent structural feature in many natural products and pharmaceuticals, valued for its conformational rigidity and ability to engage in hydrogen bonding.[4][5]

4-Fluorotetrahydro-2H-pyran-4-carboxylic acid represents a key building block in this domain, combining the advantageous properties of both the fluorine atom and the tetrahydropyran scaffold.[6] Its structure presents a unique combination of a cyclic ether, a carboxylic acid, and a fluorine atom at a quaternary carbon center. This intricate arrangement necessitates a multi-faceted analytical approach for unambiguous structure elucidation. This guide provides a comprehensive overview of the spectroscopic and analytical techniques employed to confirm the molecular structure of this important pharmaceutical intermediate.

A Multi-Technique Approach to Structural Verification

The definitive confirmation of a molecule's structure, particularly one with the complexity of this compound, relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment. The workflow for elucidating the structure of this compound typically involves a suite of spectroscopic and spectrometric methods, culminating in single-crystal X-ray diffraction for absolute structural confirmation.

Part 1: Unraveling the Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecule's carbon-hydrogen framework and the position of the fluorine atom.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to reveal the signals corresponding to the methylene protons of the tetrahydropyran ring and the acidic proton of the carboxylic acid group.

-

Chemical Shifts (δ): The protons on the carbons adjacent to the oxygen atom (C2 and C6) will be deshielded and appear at a higher chemical shift compared to the protons on C3 and C5. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

-

Integration: The relative integration of the proton signals will confirm the number of protons in each unique chemical environment.

-

Spin-Spin Coupling (J): The coupling patterns between adjacent, non-equivalent protons will provide crucial information about their spatial relationships and the conformation of the pyran ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule and their chemical environments.

-

Chemical Shifts (δ): The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-185 ppm.[7] The carbon atom bonded to the fluorine (C4) will also exhibit a characteristic chemical shift, influenced by the high electronegativity of the fluorine. The carbons adjacent to the ring oxygen (C2 and C6) will appear at a higher chemical shift than the other methylene carbons (C3 and C5).

-

¹³C-¹⁹F Coupling: A key diagnostic feature will be the splitting of the C4 signal into a doublet due to coupling with the ¹⁹F nucleus. The magnitude of this one-bond coupling constant (¹JCF) is typically large. Additionally, two-bond (²JCF) and three-bond (³JCF) couplings may be observed for C3/C5 and C2/C6 respectively, providing further confirmation of the fluorine's position.

¹⁹F NMR Spectroscopy: A Direct Window to Fluorine

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[8][9]

-

Chemical Shift (δ): The chemical shift of the fluorine signal is highly sensitive to its local electronic environment.[10] For this compound, the fluorine is attached to a quaternary carbon, and its chemical shift will be characteristic of this structural motif.

-

¹⁹F-¹H Coupling: The ¹⁹F spectrum may show coupling to the protons on the adjacent methylene groups (C3 and C5), which would appear as a multiplet. This coupling information is invaluable for confirming the connectivity around the fluorinated center.

Part 2: Determining Molecular Mass and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. This is a critical step in confirming the molecular formula of C₆H₉FO₃.

Fragmentation Pattern

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. For this compound, characteristic fragmentation pathways may include:

-

Loss of the carboxylic acid group: A significant fragment corresponding to the loss of COOH (45 Da) is expected.

-

Ring opening and subsequent fragmentation: The tetrahydropyran ring can undergo cleavage, leading to a series of smaller fragment ions. The presence of the fluorine atom will influence the fragmentation pathways.[11]

The presence of a halogen atom like fluorine can sometimes be inferred from isotopic patterns, although this is more pronounced for chlorine and bromine which have significant natural isotopes.[12][13][14][15]

Part 3: Identifying Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum will be dominated by the absorptions of the carboxylic acid and the cyclic ether.

-

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.[16] This broadness is a hallmark of carboxylic acid dimers.[16]

-

C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[7][16]

-

C-O Stretch: The spectrum will also show C-O stretching vibrations. The C-O stretch of the carboxylic acid appears in the 1320-1210 cm⁻¹ region, while the C-O-C stretch of the tetrahydropyran ring will also be present in the fingerprint region.[16]

-

C-F Stretch: The C-F stretching vibration typically appears in the region of 1400-1000 cm⁻¹, but it can be difficult to assign definitively in a complex molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| Carboxylic Acid O-H | 3300-2500 | Very Broad |

| Carboxylic Acid C=O | 1760-1690 | Strong, Sharp |

| Carboxylic Acid C-O | 1320-1210 | Medium |

| Ether C-O-C | ~1100 | Strong |

Part 4: The Definitive Proof: Single-Crystal X-ray Crystallography

While spectroscopic methods provide powerful evidence for the connectivity and functional groups within a molecule, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state.[17][18][19][20] This technique is the gold standard for structure determination.[21]

Experimental Protocol: From Crystal to Structure

-

Crystallization: The first and often most challenging step is to grow a single crystal of this compound of suitable quality.[21] This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of X-rays is directed at it.[17] As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern.[17][20]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. This map is then used to build a model of the molecular structure, which is subsequently refined to obtain precise atomic coordinates, bond lengths, and bond angles.[22][23]

Key Structural Insights from Crystallography

-

Unambiguous Connectivity: The X-ray structure will definitively confirm the atomic connectivity, including the position of the fluorine atom at the C4 position.

-

Conformational Analysis: The solid-state conformation of the tetrahydropyran ring can be determined.[24][25] Tetrahydropyran rings typically adopt a chair conformation, and the crystallographic data will reveal the axial or equatorial positions of the substituents.

-

Intermolecular Interactions: The crystal packing will reveal information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the structure elucidation process for this compound.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a prime example of the synergistic application of modern analytical techniques. While each method provides valuable information, it is the collective weight of the evidence from NMR, MS, and IR spectroscopy, crowned by the definitive proof from X-ray crystallography, that allows for the unambiguous assignment of its complex structure. This rigorous analytical process is fundamental to ensuring the quality and integrity of this and other vital building blocks used in the development of new therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Buy 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (EVT-325007) | 217299-03-1 [evitachem.com]

- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. biophysics.org [biophysics.org]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 18. excillum.com [excillum.com]

- 19. rigaku.com [rigaku.com]

- 20. azolifesciences.com [azolifesciences.com]

- 21. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 23. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]

- 24. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 25. pubs.acs.org [pubs.acs.org]

Introduction: The Structural Significance of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

This compound is a heterocyclic organic compound that incorporates several key structural features of interest in medicinal chemistry and materials science. The tetrahydropyran (oxane) ring is a prevalent scaffold in many natural products and pharmaceuticals, valued for its conformational properties and ability to engage in hydrogen bonding. The quaternary carbon at the 4-position, substituted with both a fluorine atom and a carboxylic acid, introduces a point of significant steric and electronic influence. The fluorine atom can modulate properties such as lipophilicity, metabolic stability, and binding affinity, while the carboxylic acid group provides a handle for further synthetic modification and introduces acidic properties.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles. It further outlines detailed, field-proven protocols for data acquisition, ensuring that researchers can confidently generate and interpret high-quality analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. Through a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, one can confirm the carbon skeleton, the connectivity of protons, and the specific environment of the fluorine atom.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential. The following procedure ensures reproducibility and accuracy.

1.1.1 Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent ability to dissolve carboxylic acids and to slow the exchange of the acidic proton, allowing for its observation. Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton may be broader or exchange more readily.[1]

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be required if the sample is slow to dissolve.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent shimming issues.

1.1.2 Instrument Setup and Data Acquisition

-

Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

-

¹H NMR Acquisition:

-

Tune and match the proton probe.

-

Acquire a standard 1D proton spectrum. A spectral width of approximately 16 ppm is appropriate.

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the carbon probe.

-

Acquire a proton-decoupled ¹³C spectrum. A spectral width of approximately 220 ppm is standard.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Tune and match the fluorine probe.

-

Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift range for organofluorine compounds is large, so a wide spectral window is necessary.[2]

-

If desired, a proton-coupled ¹⁹F spectrum can be acquired to observe ¹H-¹⁹F coupling.

-

Caption: Workflow for NMR sample preparation and data acquisition.

Anticipated Spectral Features and Interpretation

The structure of this compound dictates a unique set of NMR signals.

1.2.1 ¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected in the downfield region, typically between 10-13 ppm.[1][3][4] Its broadness is due to hydrogen bonding and chemical exchange. This peak will disappear upon shaking the sample with a drop of D₂O.

-

Pyran Protons (Axial vs. Equatorial): The tetrahydropyran ring exists in a chair conformation. The eight protons on the ring are diastereotopic and will appear as distinct signals.

-

H-2/H-6 Protons: These four protons are adjacent to the ring oxygen and are thus deshielded. They are expected to appear as complex multiplets between approximately 3.5-4.0 ppm.

-

H-3/H-5 Protons: These four protons are further from the oxygen and adjacent to the quaternary center. They are expected to appear as complex multiplets between approximately 1.8-2.2 ppm. The protons on the same carbon will show geminal coupling, and they will also show vicinal coupling to the H-2/H-6 protons. Crucially, they will also exhibit coupling to the fluorine atom (²JH-F and ³JH-F), further complicating the multiplets.

-

1.2.2 ¹³C NMR Spectroscopy

-

Carbonyl Carbon (-COOH): This signal will appear significantly downfield, typically in the range of 170-180 ppm.[4][5] It will likely appear as a singlet or a very narrow multiplet due to weak long-range coupling.

-

Quaternary Carbon (C-4): This carbon is attached to both an oxygen (in the form of the carboxyl group), an electronegative fluorine atom, and is part of the ring. This environment will cause a significant downfield shift. A key feature will be a large one-bond carbon-fluorine coupling (¹JC-F), splitting the signal into a doublet. The chemical shift is anticipated to be in the 90-100 ppm range.

-

C-2/C-6 Carbons: These carbons are adjacent to the ring oxygen and will be deshielded, appearing around 65-70 ppm. They will exhibit a three-bond coupling to the fluorine atom (³JC-F).

-

C-3/C-5 Carbons: These carbons are adjacent to the quaternary center and will appear further upfield, likely in the 30-40 ppm range. They will show a two-bond coupling to the fluorine atom (²JC-F).

1.2.3 ¹⁹F NMR Spectroscopy

-

Fluorine Atom (C-4): The ¹⁹F nucleus is highly sensitive.[2] The chemical shift is highly dependent on the electronic environment. For a tertiary alkyl fluoride, a chemical shift in the range of -140 to -180 ppm (relative to CFCl₃) can be anticipated.[6][7] Due to coupling with the four adjacent protons on C-3 and C-5, the signal is expected to appear as a complex multiplet, likely a quintet or a multiplet of multiplets.

| Anticipated NMR Data Summary | |

| ¹H NMR (DMSO-d₆) | δ (ppm) |

| 10-13 | |

| 3.5-4.0 | |

| 1.8-2.2 | |

| ¹³C NMR (DMSO-d₆) | δ (ppm) |

| 170-180 | |

| 90-100 | |

| 65-70 | |

| 30-40 | |

| ¹⁹F NMR (DMSO-d₆) | δ (ppm) |

| -140 to -180 |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for confirming the presence of key functional groups. For this molecule, it will provide definitive evidence for the carboxylic acid moiety and the carbon-fluorine bond.

Experimental Protocol: IR Data Acquisition

The solid nature of the compound allows for several preparation methods. The KBr pellet method is a classic and reliable choice for obtaining a high-resolution spectrum.

2.1.1 Sample Preparation (KBr Pellet Method)

-

Grinding: In a clean agate mortar and pestle, grind approximately 1-2 mg of the sample to a very fine powder.

-

Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[8]

-

Homogenization: Gently but thoroughly mix the sample and KBr by grinding for about one minute until the mixture is homogeneous.

-

Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr pellet.

2.1.2 Instrument Setup and Data Acquisition

-

Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Insertion: Place the KBr pellet into the sample holder in the spectrometer's beam path.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Caption: Workflow for IR sample preparation by the KBr pellet method.

Anticipated Spectral Features and Interpretation

The IR spectrum will be dominated by absorptions characteristic of the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band is expected from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3][9][10] This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[9]

-

C-H Stretch: Sharp, medium-intensity peaks will be superimposed on the broad O-H band, typically in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the tetrahydropyran ring.

-

C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected in the range of 1725-1700 cm⁻¹.[10] Dimerization typically shifts this peak to a slightly lower wavenumber compared to a free carbonyl.

-

C-O Stretch & O-H Bend: The spectrum will also contain C-O stretching and O-H bending vibrations in the fingerprint region. A strong C-O stretch is expected between 1320-1210 cm⁻¹, and an O-H bend may appear around 1440-1395 cm⁻¹.[9]

-

C-F Stretch: A strong, sharp absorption corresponding to the carbon-fluorine bond stretch is expected in the region of 1100-1000 cm⁻¹. The exact position can be influenced by coupling with other vibrations.

| Anticipated IR Data Summary | ||

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3300-2500 | Strong, Very Broad | O-H stretch (carboxylic acid dimer) |

| 2990-2850 | Medium, Sharp | C-H stretch (aliphatic) |

| 1725-1700 | Strong, Sharp | C=O stretch (carboxylic acid) |

| 1440-1395 | Medium | O-H bend |

| 1320-1210 | Strong | C-O stretch |

| 1100-1000 | Strong, Sharp | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Experimental Protocol: MS Data Acquisition

Negative ion mode ESI is the method of choice for carboxylic acids, as they readily lose a proton to form a stable [M-H]⁻ anion.

3.1.1 Sample Preparation

-

Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water). A small amount of a weak base like ammonium hydroxide can be added to promote deprotonation, if necessary.

3.1.2 Instrument Setup and Data Acquisition

-

Ionization Mode: Set the mass spectrometer to operate in negative electrospray ionization (ESI-) mode.

-

Sample Introduction: Infuse the prepared sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Instrument Tuning: Optimize source parameters such as capillary voltage, source temperature, and cone voltage to maximize the signal of the deprotonated molecule [M-H]⁻.[11]

-

Full Scan MS: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the molecular ion.

-

Tandem MS (MS/MS): Select the [M-H]⁻ ion (m/z 163.05) as the precursor ion. Perform collision-induced dissociation (CID) by applying collision energy and acquire a product ion spectrum to observe the fragmentation pattern.

Caption: Workflow for ESI-MS sample preparation and analysis.

Anticipated Spectral Features and Interpretation

The molecular formula of this compound is C₆H₉FO₃, with a monoisotopic mass of 164.0536 g/mol .

-

Molecular Ion: In negative ion mode ESI, the most prominent peak in the full scan spectrum will be the deprotonated molecule, [M-H]⁻, at m/z 163.05 .

-

Fragmentation Pattern (MS/MS of m/z 163.05):

-

Loss of CO₂: The most characteristic fragmentation of a deprotonated carboxylic acid is the loss of carbon dioxide (44.00 Da). This will result in a major fragment ion at m/z 119.05 , corresponding to the C₅H₉FO⁻ carbanion.[9][12]

-

Loss of HF: The fluorinated carbanion at m/z 119.05 may subsequently lose hydrogen fluoride (20.01 Da), leading to a fragment at m/z 99.04 .

-

Ring Opening/Further Fragmentation: Other minor fragments resulting from the opening of the tetrahydropyran ring are also possible but are expected to be of lower intensity.

-

| Anticipated MS Data Summary (ESI-) | ||

| m/z (calculated) | Ion Formula | Interpretation |

| 163.05 | [C₆H₈FO₃]⁻ | [M-H]⁻ (Deprotonated Molecule) |

| 119.05 | [C₅H₈FO]⁻ | [M-H-CO₂]⁻ |

| 99.04 | [C₅H₇O]⁻ | [M-H-CO₂-HF]⁻ |

References

- 1. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. well-labs.com [well-labs.com]

Discovery and history of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

An In-depth Technical Guide to 4-Fluorotetrahydro-2H-pyran-4-carboxylic Acid: From Discovery to Application

Part 1: Executive Summary

This technical guide provides a comprehensive overview of this compound, a significant building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the tetrahydropyran scaffold imparts unique physicochemical properties that are highly sought after in drug design. This document traces the origins of this compound through its initial disclosures in patent literature and explores the various synthetic methodologies for its preparation. Furthermore, it delves into its applications as a key intermediate in the development of complex pharmaceutical agents, offering insights for researchers, scientists, and professionals in drug development.

Part 2: Introduction - The Strategic Role of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of contemporary drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated heterocyclic compounds, particularly saturated rings like tetrahydropyran, are of special interest as they provide three-dimensional structural motifs that can effectively probe the binding pockets of enzymes and receptors.

The tetrahydropyran (THP) ring is a prevalent scaffold in numerous bioactive natural products and approved drugs. Its saturated, non-planar structure offers a desirable alternative to aromatic rings, often improving solubility and metabolic profiles. The addition of a fluorine atom, as in this compound, further enhances its utility by introducing a polar C-F bond that can participate in favorable interactions with biological targets and modulate the acidity of the adjacent carboxylic acid group. This makes it a valuable sp³-rich building block for creating novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.[1]

Part 3: Discovery and Initial Synthesis

The first public disclosure of a synthetic route leading to a direct precursor of this compound can be traced back to the patent literature. Specifically, the synthesis of 4-fluorotetrahydro-2H-pyran-4-carbaldehyde is described in a patent application that serves as a key reference for the early preparation of this structural class.[2] The carboxylic acid can be readily obtained from this aldehyde via standard oxidation protocols.

Initial Patented Synthesis of 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde

The synthesis begins with the commercially available tetrahydro-2H-pyran-4-carbaldehyde and proceeds through a two-step sequence involving the formation of a silyl enol ether followed by electrophilic fluorination.

Experimental Protocol:

Step 1: Synthesis of Trimethyl(((tetrahydro-2H-pyran-4-yl)methylene)oxy)silane

-

To a solution of diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0°C, trimethylsilyl trifluoromethanesulfonate is added.

-

A solution of tetrahydro-2H-pyran-4-carbaldehyde in DCM is then added dropwise at the same temperature.

-

The reaction mixture is allowed to warm to ambient temperature and stirred for 2 hours.

-

The solvent is removed under reduced pressure, and the resulting residue is treated with hexane.

-

The precipitated salts are filtered off, and the filtrate is concentrated in vacuo to yield the crude trimethylsilyl enol ether, which is used in the next step without further purification.

Step 2: Synthesis of 4-Fluorotetrahydro-2H-pyran-4-carbaldehyde

-

The crude trimethylsilyl enol ether is dissolved in DCM and cooled to 0°C.

-

A solution of N-fluorobenzenesulfonimide (NFSI) in DCM is added dropwise.

-

The mixture is stirred for 3 hours at ambient temperature.

-

The resulting crude solution of 4-fluorotetrahydro-2H-pyran-4-carbaldehyde is used directly in subsequent reactions or can be purified by chromatography.

Oxidation to this compound:

The aldehyde can be oxidized to the target carboxylic acid using standard oxidizing agents such as potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or under milder conditions using sodium chlorite with a scavenger.

Causality Behind Experimental Choices:

-

Silyl Enol Ether Formation: The conversion of the aldehyde to its silyl enol ether is a crucial step as it creates a nucleophilic enol derivative that can react with an electrophilic fluorine source. DIPEA is used as a non-nucleophilic base to facilitate the formation of the enolate.

-

Electrophilic Fluorination: N-fluorobenzenesulfonimide (NFSI) is a widely used and relatively stable electrophilic fluorinating agent. The reaction proceeds via the attack of the electron-rich silyl enol ether on the electrophilic fluorine of NFSI.

Part 4: Modern and Alternative Synthetic Methodologies

While the initial synthesis provides a direct route, other modern methods have been developed for the construction of fluorinated tetrahydropyrans, offering alternative strategies that can be advantageous in terms of stereocontrol and substrate scope.

A. Fluoro-Prins Cyclization

The Prins reaction, the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol, is a powerful method for constructing tetrahydropyran rings.[3][4] When a Lewis acid that can also act as a fluoride source, such as boron trifluoride etherate (BF₃·OEt₂), is used in stoichiometric amounts, a fluoro-Prins cyclization can occur, directly installing a fluorine atom at the 4-position.[5][6][7][8][9]

General Experimental Protocol for Fluoro-Prins Cyclization:

-

To a solution of a homoallylic alcohol in a suitable solvent like dichloromethane at a low temperature (e.g., -20°C to 0°C), an aldehyde is added.

-

A stoichiometric amount of boron trifluoride etherate is then added dropwise.

-

The reaction is stirred for several hours until completion, monitored by TLC or LC-MS.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated.

-

The resulting 4-fluorotetrahydropyran derivative is purified by column chromatography.

References

- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. BJOC - Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles [beilstein-journals.org]

An In-Depth Technical Guide to 4-Fluorotetrahydro-2H-pyran-4-carboxylic Acid: Commercial Availability, Synthesis, and Application

Introduction: A Novel Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine and saturated heterocyclic scaffolds into drug candidates is a proven method for optimizing pharmacological profiles. 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid emerges as a molecule of significant interest, merging the conformational rigidity of the tetrahydropyran (THP) ring with the unique electronic properties of a quaternary fluorine atom. This structure offers researchers a valuable building block for creating novel chemical entities with enhanced metabolic stability, modulated acidity (pKa), and improved membrane permeability.

The carboxylic acid moiety is a cornerstone of drug design, featuring in over 450 approved drugs, yet it can present challenges related to metabolism and cell penetration.[1] The strategic placement of a fluorine atom alpha to the carboxyl group, as seen in this compound, provides a sophisticated tool to mitigate these liabilities. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the commercial availability, a robust synthetic strategy, key properties, and the strategic applications of this compound.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1150617-62-1 | [2][3] |

| Molecular Formula | C₆H₉FO₃ | [2][4] |

| Molecular Weight | 148.13 g/mol | [2][3] |

| MDL Number | MFCD12024536 | [2][3] |

| SMILES | OC(=O)C1(F)CCOCC1 | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3][5] |

Characterization: Standard analytical techniques are used to confirm the structure and purity of the compound. Suppliers typically provide documentation including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic shifts for the methylene protons of the pyran ring, while ¹⁹F NMR would confirm the presence of the fluorine atom. The ¹³C NMR is also critical for structural confirmation, with the carboxyl carbon appearing in the 160-180 ppm range.[6]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.[3]

Commercial Availability

This compound is available from several specialized chemical suppliers, facilitating its use in research and development. The table below lists some prominent vendors.

| Supplier | Product/Catalog Number | CAS Number | Source(s) |

| BLD Pharm | BDJHH038743 | 1150617-62-1 | [3] |

| Appchem | AI20300 | 1150617-62-1 | [2] |

| Merck (Sigma-Aldrich) | - | 1150617-62-1 | [7] |

| Echemi (via suppliers) | - | 1150617-62-1 | [4] |

| Shanghai Rlavie Tech | - | 1150617-62-1 | [8] |

Note: Availability and purity specifications should be confirmed directly with the supplier before ordering.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis can be envisioned in three main stages:

-

Formation of α-Hydroxy Ester Intermediate: Reaction of tetrahydro-4H-pyran-4-one with an α-haloester via the Reformatsky reaction.

-

Deoxofluorination: Replacement of the tertiary hydroxyl group with fluorine using a specialized fluorinating agent.

-

Hydrolysis: Conversion of the resulting α-fluoro ester to the final carboxylic acid.

References

- 1. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 2. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 4. Synthesis of α-Fluorocarboxylates from the Corresponding Acids Using Acetyl Hypofluorite [organic-chemistry.org]

- 5. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid

Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with established pharmacophoric elements like the tetrahydropyran (THP) ring, a privileged scaffold in medicinal chemistry known for its favorable ADME properties, we unlock a vast and underexplored chemical space. This guide delves into the untapped potential of a specific molecule at the intersection of these principles: 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid. While direct research on this compound is nascent, its constituent parts suggest a wealth of opportunities for the discerning researcher. This document will serve as a technical roadmap, outlining potential research avenues, detailed experimental protocols, and the underlying scientific rationale to guide its exploration as a novel building block and potential therapeutic agent.

Core Molecular Attributes and Rationale for Investigation

This compound presents a trifecta of desirable features for drug discovery:

-

The Tetrahydropyran (THP) Core: The THP ring is a saturated heterocyclic motif frequently found in biologically active compounds, including numerous approved drugs. Its non-planar, conformationally flexible nature allows it to present substituents in specific spatial orientations, facilitating optimal interactions with protein binding pockets. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, contributing to target engagement.

-

The α-Fluoro Carboxylic Acid Moiety: The introduction of a fluorine atom at the α-position to the carboxylic acid has several predictable and advantageous effects. It significantly lowers the pKa of the carboxylic acid, increasing its acidity and potential for ionic interactions. This fluorination can also enhance metabolic stability by blocking α-oxidation and can introduce favorable electrostatic interactions with the target protein.

-

The Carboxylic Acid Functional Group: Carboxylic acids are prevalent in drug molecules, often serving as a key interacting group with biological targets through hydrogen bonding and salt bridge formation. While sometimes associated with poor membrane permeability, this can be strategically leveraged for targeting extracellular or cell-surface proteins, or modified to create prodrugs for improved bioavailability.

The convergence of these three features in a single, relatively simple molecule provides a robust starting point for multiple lines of scientific inquiry.

Proposed Research Areas and Strategic Directions

We propose three primary avenues for the investigation of this compound:

2.1. A Novel Building Block for Fragment-Based and Lead-Oriented Synthesis

The most immediate application of this molecule is as a versatile building block for the synthesis of more complex chemical entities. Its carboxylic acid handle provides a convenient point for chemical elaboration.

-

Rationale: By derivatizing the carboxylic acid, a diverse library of compounds can be generated, each presenting the fluorinated THP scaffold in a different chemical context. This approach is central to both fragment-based drug discovery (FBDD) and lead optimization campaigns.

-

Proposed Synthetic Workflow:

Caption: Proposed synthetic derivatization workflow.

-

Experimental Protocol: Amide Library Synthesis

-

Reagents: this compound, a diverse panel of primary and secondary amines, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), and a suitable solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Procedure: a. To a solution of this compound (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add the desired amine (1.1 eq) to the reaction mixture. d. Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS. e. Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated NaHCO3, and brine. f. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield the desired amide.

-

Characterization: Confirm the structure and purity of each synthesized amide using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

2.2. Investigation as a Lead Compound for Novel Therapeutic Targets

The intrinsic structural features of this compound may lend themselves to direct interaction with biological targets. An unbiased screening approach could unveil unexpected activities.

-

Rationale: The combination of a rigidifying scaffold, a hydrogen bond acceptor (ether oxygen), and a potentially chelating/ionically interacting fluorinated carboxylic acid suggests possible interactions with metalloenzymes or enzymes with charged binding pockets.

-

Proposed Screening Cascade:

Caption: Proposed screening cascade for hit identification.

-

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Generic)

-

Materials: Target enzyme, substrate, assay buffer, this compound, positive control inhibitor, and a multi-well plate reader.

-

Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound. c. Incubate for a pre-determined time at the optimal temperature for the enzyme.

-

Introduction: The Strategic Value of Fluorine in the Tetrahydropyran Scaffold

An In-depth Technical Guide to Fluorinated Tetrahydropyran Derivatives for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a versatile component in molecular design. The strategic incorporation of fluorine—the most electronegative element—into this scaffold represents a powerful tactic in modern drug discovery. Judicious placement of fluorine atoms can profoundly influence a molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[1][2][3]

This guide provides a comprehensive overview of fluorinated tetrahydropyran derivatives, moving from the fundamental impact of fluorination on molecular conformation and properties to detailed synthetic strategies and their applications. It is designed to equip researchers with the foundational knowledge and practical insights required to leverage these unique structures in their own research and development programs.

Pillar 1: The Profound Impact of Fluorination on THP Conformation and Properties

The introduction of fluorine is not merely an atomic substitution but a strategic tool for fine-tuning molecular behavior. The causality behind its effects stems from its unique electronic properties and small size.

Conformational Control: The Power of Stereoelectronic Effects

The non-bonding electrons of the ring oxygen in the THP scaffold play a crucial role in its conformational preferences. The introduction of a highly electronegative fluorine atom creates powerful stereoelectronic interactions that can override traditional steric considerations, allowing chemists to "lock" the ring in a desired conformation.

Key interactions include:

-

Hyperconjugation: An interaction between the lone pairs of the ring oxygen and the antibonding orbital (σ*) of an axial C-F bond can stabilize the axial conformation, which is often less sterically favored.[4][5]

-

Dipole Minimization: The strong dipole of the C-F bond can align to minimize interaction with the dipole of the C-O-C ether linkage, influencing the overall ring pucker and substituent orientation.[4][6]

-

Charge-Dipole Interactions: In charged or highly polar environments, the C-F dipole can engage in stabilizing interactions that favor specific conformers.[6][7]

These forces allow for the rational design of rigidified scaffolds where the spatial presentation of other pharmacophoric elements is precisely controlled, enhancing binding affinity and selectivity for a target protein.[1]

Caption: Hyperconjugation stabilizing the axial C-F bond.

Modulation of Physicochemical Properties

The strategic replacement of hydrogen or hydroxyl groups with fluorine can dramatically alter a molecule's drug-like properties. This concept, known as bioisosteric replacement, is a cornerstone of modern medicinal chemistry.[8][9][10]

| Property | Effect of Fluorination (C-H → C-F or C-OH → C-F) | Rationale & Field-Proven Insight |

| Metabolic Stability | Increased | The C-F bond is exceptionally strong (~116 kcal/mol) and resistant to enzymatic cleavage, particularly by Cytochrome P450 enzymes. This blocks common sites of metabolic oxidation, increasing the drug's half-life.[10] |

| Lipophilicity (LogP/LogD) | Increased | Fluorine is "lipophilic" despite its electronegativity. Replacing a polar -OH group with F significantly increases lipophilicity, which can enhance membrane permeability. However, excessive fluorination can lead to bioaccumulation.[1][11][12] |

| Acidity/Basicity (pKa) | Decreased pKa of nearby amines | As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby basic centers (e.g., amines) by several units. This reduces the proportion of the protonated species at physiological pH, which can improve cell penetration.[1][3] |

| Binding Affinity | Modulated | Fluorine can act as a weak hydrogen bond acceptor. More importantly, its ability to control conformation and modulate local electronics can optimize interactions with the target protein, leading to enhanced potency.[2][3] |

Pillar 2: Synthetic Strategies and Self-Validating Protocols

The synthesis of fluorinated THPs can be broadly categorized into two approaches: building from fluorinated precursors or direct fluorination of a pre-formed THP ring. The latter, especially late-stage fluorination, is highly sought after as it allows for rapid diversification of complex molecules.[13][14]

Strategy 1: Nucleophilic Fluorination

Nucleophilic methods involve the use of a fluoride ion (F⁻) source to displace a leaving group or intercept a cationic intermediate.[15]